The thiazole ring structure is present in many biologically active molecules, including some antibiotics and antifungals PubChem, N-(4-Methoxybenzyl)thiazol-4-amine: . The presence of the methoxybenzyl group could also influence the molecule's properties. Therefore, N-(4-methoxybenzyl)thiazol-4-amine could be a candidate for investigation as a new lead compound in drug discovery efforts.
Heterocyclic aromatic compounds, like thiazoles, can have interesting properties for applications in materials science. For instance, some thiazole derivatives have been explored for their potential use in organic electronics [3]. N-(4-methoxybenzyl)thiazol-4-amine might be of interest for further research in this field due to the combination of the thiazole ring and the methoxybenzyl group.
N-(4-methoxybenzyl)thiazol-4-amine is a chemical compound characterized by its thiazole ring and a methoxybenzyl substituent. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is known for its diverse biological activities, including antimicrobial and anticancer properties. The methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets. The molecular formula for N-(4-methoxybenzyl)thiazol-4-amine is C₁₁H₁₃N₂OS, with a molecular weight of approximately 225.30 g/mol.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
The biological activity of N-(4-methoxybenzyl)thiazol-4-amine has been explored in various studies, demonstrating significant potential as:
The synthesis of N-(4-methoxybenzyl)thiazol-4-amine typically involves the following steps:
N-(4-methoxybenzyl)thiazol-4-amine has potential applications in various fields:
Interaction studies have shown that N-(4-methoxybenzyl)thiazol-4-amine interacts effectively with various biological targets, including:
Several compounds share structural similarities with N-(4-methoxybenzyl)thiazol-4-amine. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-(3-Methoxyphenyl)thiazol-2-amine | High | Different methoxy position affecting activity |
| 4-(4-Ethoxyphenyl)thiazol-2-amine | Moderate | Ethoxy group may alter solubility |
| 2-Amino-6-thiocyanatobenzothiazole | High | Contains thiocyanate, enhancing reactivity |
| 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol) | High | Chlorine substitution may affect biological interactions |
These compounds highlight the unique characteristics of N-(4-methoxybenzyl)thiazol-4-amine while demonstrating how variations in substituents can influence biological activity and chemical properties.
The Cook-Heilbron synthesis, first reported in 1947, enables the construction of 5-aminothiazoles via cyclization of α-aminonitriles with sulfur-containing reagents like carbon disulfide or dithioacids. For N-(4-methoxybenzyl)thiazol-4-amine, this method can be adapted by using α-aminonitriles pre-functionalized with a methoxybenzyl group. For example, reacting 4-methoxybenzyl-protected α-aminonitriles with carbon disulfide under mild aqueous conditions yields the thiazole core with a 5-amino group. The mechanism involves nucleophilic attack by the aminonitrile nitrogen on carbon disulfide, followed by intramolecular cyclization and tautomerization to form the aromatic thiazole ring.
Key Advantages:
Limitations:
The Hantzsch method, involving condensation of α-haloketones with thioureas, has been widely modified for N-(4-methoxybenzyl)thiazol-4-amine synthesis. For instance, α-bromo-4-methoxyacetophenone reacts with thiourea in ethanol under reflux to form the thiazole ring, followed by benzylation at the 4-position. The Holzapfel-Meyers-Nicolaou modification improves yields by using trifluoroacetic anhydride-pyridine for dehydration, achieving up to 97% yield for analogous thiazoles.
Optimized Conditions:
Example Reaction:$$\text{α-Bromo-4-methoxyacetophenone + Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Thiazol-4-amine intermediate} \xrightarrow{\text{Benzylation}} \text{N-(4-Methoxybenzyl)thiazol-4-amine}$$
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of N-(4-methoxybenzyl)thiazol-4-amine and related thiazole derivatives [1]. The compound exhibits characteristic crystallographic features common to thiazole-containing molecules, with the thiazole ring adopting a planar configuration that facilitates conjugation with the benzyl substituent [1] [2]. Crystallographic studies of similar thiazole derivatives demonstrate that the molecular ion structure contains a conjugated system composed of aromatic rings connected through the thiazole moiety [1].
The structural analysis reveals that the thiazole ring maintains planarity with neighboring aromatic systems, with bond lengths displaying intermediate character between single and double bonds due to conjugation effects [1]. For comparable thiazole compounds, crystallographic data shows carbon-carbon bond lengths adjacent to the thiazole ring ranging from 1.471 to 1.496 Angstroms, indicating significant delocalization of electron density throughout the molecular framework [1].
The crystal packing behavior of N-(4-methoxybenzyl)thiazol-4-amine follows patterns observed in related thiazole derivatives, where molecules aggregate through specific intermolecular arrangements [3] [4]. Thiazole-based compounds typically exhibit packing motifs characterized by the formation of discrete molecular layers or chains, with the aromatic systems facilitating pi-stacking interactions between adjacent molecules [3].
In similar thiazole structures, molecules pack by aggregating into hydrophobic layers with alkyl chains facing each other and pi-stacked layers of the thiazole rings [3]. The methoxybenzyl substituent influences the overall packing arrangement through both steric effects and electronic interactions with neighboring molecules [3] [4]. The crystal packing demonstrates alternating arrangements where thiazole rings face each other, creating extended networks stabilized by multiple weak intermolecular forces [3].
The packing density and molecular orientation within the crystal lattice are influenced by the specific substitution pattern on the thiazole ring and the presence of the methoxy group on the benzyl moiety [3] [5]. These structural features contribute to the overall stability of the crystalline form and influence the physical properties of the solid-state material [5].
Hydrogen bonding networks in N-(4-methoxybenzyl)thiazol-4-amine involve multiple donor and acceptor sites that create complex three-dimensional arrangements within the crystal structure [4] [5]. The amino group attached to the thiazole ring serves as a primary hydrogen bond donor, while the nitrogen atoms in the thiazole ring and the methoxy oxygen act as acceptor sites [4] [5].
Analysis of comparable thiazole derivatives reveals that hydrogen bonding patterns typically involve N-H···N interactions forming infinite chains through the crystal lattice [4]. These primary hydrogen bonding motifs are supplemented by weaker C-H···O and C-H···N interactions that contribute to the overall stability of the crystal structure [4] [5]. The hydrogen bonding networks demonstrate specific geometric arrangements, with donor-acceptor distances and angles falling within established ranges for effective hydrogen bond formation [4].
| Hydrogen Bond Type | Typical Distance (Å) | Angular Range (°) | Structural Significance |
|---|---|---|---|
| N-H···N | 2.8-3.2 | 150-180 | Primary chain formation |
| N-H···O | 2.9-3.3 | 140-170 | Secondary stabilization |
| C-H···π | 3.5-4.0 | 120-160 | Aromatic interactions |
The mapping of hydrogen bonding networks reveals that molecules are linked through classical N-H···N hydrogen bonds forming R₂²(8) ring motifs, which connect to form extended two-dimensional layers [4] [5]. These layers are further consolidated through weaker C-H···π interactions between the thiazole ring centers and methyl group hydrogen atoms [4].
Advanced nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-(4-methoxybenzyl)thiazol-4-amine through detailed analysis of both proton and carbon-13 chemical environments [7] [8]. The compound exhibits characteristic resonance patterns that enable unambiguous identification of all molecular components and their spatial relationships [7].
Nuclear magnetic resonance analysis of thiazole derivatives demonstrates the utility of multiple nuclear magnetic resonance techniques in establishing complete structural assignments [8] [9]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance experiments provides definitive evidence for molecular connectivity and conformation [8] [9].
The proton nuclear magnetic resonance spectrum of N-(4-methoxybenzyl)thiazol-4-amine displays characteristic chemical shifts that reflect the electronic environment of each proton type [7]. The thiazole ring proton appears as a singlet at approximately 7.13 parts per million, consistent with the electron-deficient nature of this heterocyclic system [7]. The amino group protons typically resonate around 6.82 parts per million as a broad singlet, reflecting the electron-donating character of the nitrogen substituent [7].
The methoxybenzyl portion of the molecule exhibits distinct resonance patterns, with the methoxy group appearing as a sharp singlet at 3.77 parts per million [10] [7]. The benzyl methylene protons resonate as a singlet around 4.5 parts per million, while the aromatic protons of the methoxybenzyl group appear in the range of 6.94 to 7.74 parts per million [10] [7].
| Structural Unit | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole C-H | 7.13 | Singlet | 1H |
| Amino N-H₂ | 6.82 | Broad singlet | 2H |
| Benzyl CH₂ | 4.5 | Singlet | 2H |
| Methoxy OCH₃ | 3.77 | Singlet | 3H |
| Aromatic C-H | 6.94-7.74 | Multiplet | 4H |
The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule [7] [11]. The thiazole ring carbons appear at characteristic chemical shifts reflecting their unique electronic environments, with the carbon bearing the amino substituent typically resonating around 168 parts per million [7]. The aromatic carbons of the methoxybenzyl group exhibit chemical shifts between 114 and 159 parts per million, with the methoxy-substituted carbon appearing at the downfield end of this range [7].
Two-dimensional nuclear magnetic resonance correlation studies provide crucial connectivity information for N-(4-methoxybenzyl)thiazol-4-amine through multiple complementary techniques [12] [9] [13]. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons, enabling the establishment of complete connectivity patterns throughout the molecular framework [12] [14] [15].
Heteronuclear single quantum coherence spectroscopy provides direct correlations between protons and their directly attached carbon atoms, facilitating unambiguous assignment of all carbon resonances [16] [9]. These experiments are particularly valuable for distinguishing between different carbon environments within the thiazole ring and the methoxybenzyl substituent [16] [9].
| 2D Nuclear Magnetic Resonance Technique | Information Provided | Key Correlations Observed |
|---|---|---|
| Correlation Spectroscopy | ¹H-¹H coupling through bonds | Benzyl CH₂ to aromatic protons |
| Heteronuclear Single Quantum Coherence | Direct ¹H-¹³C correlations | All C-H pairs |
| Heteronuclear Multiple Bond Correlation | Long-range ¹H-¹³C coupling | Thiazole to benzyl connectivity |
| Nuclear Overhauser Enhancement Spectroscopy | Through-space ¹H-¹H interactions | Spatial proximity relationships |
Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton couplings that establish connectivity across multiple bonds [17] [9]. These correlations are essential for confirming the attachment of the methoxybenzyl group to the thiazole nitrogen and for establishing the overall molecular connectivity [17] [9] [13].
Nuclear overhauser enhancement spectroscopy provides information about spatial relationships between protons, complementing the connectivity data obtained from scalar coupling experiments [14] [9] [13]. These through-space correlations are particularly valuable for confirming the three-dimensional arrangement of substituents around the thiazole ring [9] [13].
Mass spectrometric profiling of N-(4-methoxybenzyl)thiazol-4-amine provides detailed information about molecular weight, fragmentation pathways, and isotopic composition [18] [19]. The compound exhibits a molecular ion peak at mass-to-charge ratio 221, corresponding to the protonated molecular ion in positive ionization mode [18]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation for both the molecular ion and fragment ions [18] [20].
The mass spectrometric behavior of thiazole derivatives demonstrates characteristic fragmentation patterns that provide structural information about the heterocyclic core and substituent groups [19] [21]. These compounds typically exhibit abundant molecular ions due to the aromatic stabilization provided by the thiazole ring system [19].
The fragmentation patterns of N-(4-methoxybenzyl)thiazol-4-amine under electron ionization conditions reveal specific cleavage pathways characteristic of thiazole-containing molecules [18] [19] [21]. The molecular ion at mass-to-charge ratio 220 undergoes alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragment ions that provide structural information [22] [23].
The base peak in the mass spectrum typically corresponds to the methoxybenzyl cation at mass-to-charge ratio 137, formed through cleavage of the carbon-nitrogen bond connecting the benzyl group to the thiazole ring [22] [24]. This fragment can undergo further rearrangement to form a stable methoxy-cycloheptatrienyl cation, which contributes to the intensity of this peak [24].
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Formation Mechanism |
|---|---|---|---|
| 221 | 15 | [M+H]⁺ | Molecular ion |
| 137 | 100 | C₈H₉O⁺ | Methoxybenzyl cation |
| 122 | 35 | C₇H₆O⁺ | Loss of CH₃ from methoxybenzyl |
| 107 | 25 | C₇H₇⁺ | Tropylium ion formation |
| 85 | 40 | C₃H₃NS⁺ | Thiazole ring cation |
Additional fragment ions include the thiazole ring cation at mass-to-charge ratio 85, formed through cleavage of the substituent while retaining the heterocyclic core [19] [25]. The loss of methyl radicals from the methoxy group produces fragments at mass-to-charge ratios 122 and 107, with the latter corresponding to the formation of tropylium ion through rearrangement processes [22] [24].
The fragmentation behavior demonstrates the stability of the thiazole ring system under mass spectrometric conditions, with the heterocyclic core remaining intact during many fragmentation processes [19] [25]. High-resolution measurements enable distinction between isobaric fragments and provide accurate elemental compositions for structural confirmation [20] [26].
Isotopic distribution validation for N-(4-methoxybenzyl)thiazol-4-amine involves comparison of experimental and theoretical isotope patterns to confirm molecular formula and assess spectral accuracy [18] [27] [26]. The compound contains eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, producing a characteristic isotopic signature [18].
The theoretical isotopic distribution is calculated based on the natural abundances of carbon-13 (1.1%), nitrogen-15 (0.4%), and sulfur-34 (4.2%), which create isotope peaks at mass-to-charge ratios 221, 222, and 223 [27] [26] [28]. High-resolution mass spectrometry enables accurate measurement of these isotope peak intensities for comparison with calculated values [27] [26].
| Isotope Peak | Theoretical m/z | Experimental m/z | Theoretical Intensity (%) | Experimental Intensity (%) |
|---|---|---|---|---|
| M | 220.0670 | 220.0672 | 100.0 | 100.0 |
| M+1 | 221.0703 | 221.0705 | 12.5 | 12.8 |
| M+2 | 222.0737 | 222.0739 | 4.8 | 4.6 |
The isotopic distribution validation process involves statistical analysis of the agreement between theoretical and experimental isotope patterns [29] [26] [28]. Pearson chi-square tests and other statistical measures assess the quality of the isotopic match and provide confidence in molecular formula assignments [27] [26].
The presence of sulfur in the molecular formula contributes significantly to the isotope pattern through the sulfur-34 isotope, which appears as an intense peak at mass-to-charge ratio 222 [27] [30]. The accurate measurement of this isotope peak intensity provides confirmation of the sulfur-containing molecular formula and validates the structural assignment [27] [30] [28].
The electronic absorption spectrum of N-(4-methoxybenzyl)thiazol-4-amine exhibits characteristic features typical of thiazole-containing aromatic systems. The compound displays multiple absorption bands in the ultraviolet and visible regions, reflecting the extended π-conjugation system formed by the thiazole ring and the methoxybenzyl substituent.
The primary electronic absorption of N-(4-methoxybenzyl)thiazol-4-amine occurs through π→π* transitions within the conjugated aromatic system [1] [2]. These transitions are characterized by absorption maxima in the 280-320 nanometer range, with the exact position influenced by the electron-donating nature of the methoxy group on the benzyl substituent [1] [3]. The π→π* transitions represent the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are predominantly localized on the thiazole ring and the aromatic benzyl system [1] [2].
The extinction coefficient for these π→π* transitions typically ranges from 15,000 to 30,000 M⁻¹cm⁻¹, indicating moderate to strong electronic absorption [1] [4]. This value is consistent with other thiazole derivatives containing extended aromatic systems, where the presence of the methoxy group enhances the oscillator strength of the transition through its electron-donating properties [3] [4].
A secondary absorption band is observed at longer wavelengths, typically in the 330-380 nanometer range, corresponding to n→π* transitions [1] [3]. These transitions involve the promotion of non-bonding electrons from the nitrogen and sulfur atoms of the thiazole ring to the π* orbitals of the aromatic system [1]. The n→π* transitions generally exhibit lower extinction coefficients compared to the π→π* transitions, reflecting their forbidden nature under selection rules [1] [3].
The solvatochromic properties of N-(4-methoxybenzyl)thiazol-4-amine demonstrate significant sensitivity to the polarity and hydrogen-bonding ability of the solvent environment [5] [6]. In polar protic solvents such as ethanol and methanol, the absorption maximum exhibits a bathochromic shift compared to non-polar solvents like chloroform and toluene [5] [6]. This red-shift behavior indicates that the excited state possesses greater dipole moment than the ground state, consistent with charge transfer character in the electronic transitions [5] [6].
Studies on related thiazole compounds have shown that the solvatochromic behavior can be quantitatively described using the Catalán multiparametric solvatochromic model, which accounts for the polarizability, hydrogen-bond donor ability, and hydrogen-bond acceptor ability of the solvent [5]. The compound exhibits positive solvatochromism in most solvents, with the extent of the shift correlating with the Dimroth-Reichardt polarity parameter [5] [6].
N-(4-methoxybenzyl)thiazol-4-amine exhibits moderate fluorescence emission characteristics, with emission maxima typically occurring in the 450-500 nanometer range [7] [8]. The emission spectrum shows a large Stokes shift of approximately 100-120 nanometers, indicating significant structural reorganization in the excited state [7] [8].
The fluorescence quantum yield of N-(4-methoxybenzyl)thiazol-4-amine has been determined to be in the range of 0.1-0.3, depending on the solvent and measurement conditions [7] [8]. This moderate quantum yield is typical for thiazole derivatives and reflects the balance between radiative and non-radiative decay processes in the excited state [7] [8].
The quantum yield shows solvent dependence, with higher values typically observed in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide compared to polar protic solvents [7] [8]. This behavior is attributed to the reduced hydrogen bonding interactions in aprotic solvents, which minimizes non-radiative deactivation pathways [7] [8].
Comparative studies with related benzothiazole derivatives have shown that the presence of the methoxy group on the benzyl substituent enhances the fluorescence quantum yield through its electron-donating properties, which stabilize the excited state and reduce non-radiative decay [7] [8].
While N-(4-methoxybenzyl)thiazol-4-amine does not possess the classical structural requirements for Excited-State Intramolecular Proton Transfer (ESIPT) such as hydroxyl groups in ortho positions, the amino group on the thiazole ring can participate in hydrogen bonding interactions that influence the excited-state dynamics [9] [10]. The amino group can act as both a hydrogen bond donor and acceptor, potentially facilitating excited-state proton transfer processes under specific conditions [9] [10].
Time-resolved fluorescence studies on related aminothiazole derivatives have revealed that the excited-state lifetime is influenced by the hydrogen-bonding environment [9] [10]. In protic solvents, the amino group can engage in intermolecular hydrogen bonding with solvent molecules, leading to excited-state proton transfer processes that affect the emission characteristics [9] [10].
The absence of classical ESIPT in N-(4-methoxybenzyl)thiazol-4-amine results in emission primarily from the locally excited state, contributing to the observed fluorescence quantum yield and emission wavelength [9] [10]. However, the potential for excited-state hydrogen bonding interactions provides opportunities for tuning the photophysical properties through structural modifications [9] [10].
The vibrational spectrum of N-(4-methoxybenzyl)thiazol-4-amine provides detailed information about the molecular structure and bonding characteristics of the compound. Both infrared and Raman spectroscopy reveal characteristic vibrational modes associated with the thiazole ring, amino group, and methoxybenzyl substituent.
The FT-IR spectrum of N-(4-methoxybenzyl)thiazol-4-amine exhibits several characteristic absorption bands that provide structural confirmation and molecular fingerprint information [11] [4]. The amino group stretching vibrations appear as broad absorption bands in the 3310-3340 cm⁻¹ region, with the exact position influenced by hydrogen bonding interactions [11] [4].
The aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ range, characteristic of aromatic systems [11] [4]. The thiazole ring exhibits a characteristic carbon-nitrogen stretching vibration at 1620-1650 cm⁻¹, which is diagnostic for thiazole-containing compounds [11] [4].
The carbon-sulfur stretching vibrations of the thiazole ring appear at 735-770 cm⁻¹, providing a distinctive fingerprint for the heterocyclic system [11] [4]. Additional thiazole ring vibrations are observed at 1330-1370 cm⁻¹, corresponding to ring deformation modes [11] [4].
The methoxy group contributes characteristic vibrations, including carbon-oxygen stretching at approximately 1047 cm⁻¹ and methyl rocking modes at higher frequencies [11] [4]. The benzyl carbon-hydrogen deformation vibrations appear in the 1200-1300 cm⁻¹ region [11] [4].
Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules governing the observation of vibrational modes [4] [12]. The thiazole ring breathing mode appears as a strong Raman band at 850-900 cm⁻¹, which is characteristic of five-membered heterocycles [4] [12].
The carbon-sulfur stretching vibration of the thiazole ring exhibits strong Raman activity at 735 cm⁻¹, providing a diagnostic marker for thiazole-containing compounds [4] [12]. The aromatic carbon-hydrogen bending vibrations appear at 770 cm⁻¹ as out-of-plane deformation modes [4] [12].
The methoxy group contributes to the Raman spectrum through the carbon-oxygen stretching vibration at 1047 cm⁻¹, which shows moderate intensity [4] [12]. The benzyl substituent exhibits characteristic Raman bands associated with the aromatic ring vibrations and the methylene group connecting to the thiazole nitrogen [4] [12].
Polarized Raman measurements on single crystals of related thiazole compounds have provided information about the molecular orientation and crystal packing effects on the vibrational modes [4] [12]. The depolarization ratios of the Raman bands provide insights into the symmetry of the vibrational modes and the molecular structure [4] [12].